molecular formula C11H15N5O2S B2846044 N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-31-4

N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2846044
CAS No.: 877630-31-4
M. Wt: 281.33
InChI Key: ICTNHRPJURPHJI-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a key intermediate for the synthesis of polyfunctionally substituted heterocycles . The compound is related to imidazole, a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a key feature in the structure of the compound and contributes to its chemical and biological properties .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Compounds with similar structures have shown a broad range of biological activities, suggesting that this compound could also have potential therapeutic applications .

Properties

IUPAC Name

N,N-diethyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-3-16(4-2)8(17)6-19-11-13-9-7(5-12-15-9)10(18)14-11/h5H,3-4,6H2,1-2H3,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTNHRPJURPHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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